molecular formula C3ClF5O4S B14329199 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate CAS No. 110072-13-4

3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate

Katalognummer: B14329199
CAS-Nummer: 110072-13-4
Molekulargewicht: 262.54 g/mol
InChI-Schlüssel: CWZVDYDYQPZRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate is a chemical compound with a unique structure that includes chlorine, fluorine, oxygen, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. The exact synthetic route may vary, but it generally includes steps such as halogenation, oxidation, and sulfonation. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of advanced technologies such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction could produce fluorinated alcohols.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, including surfactants and polymers.

Wirkmechanismus

The mechanism by which 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1,2-Tetrafluoro-3-iodopropane
  • 2-Chloro-1,1,1,2-tetrafluoroethane
  • 1-Chloro-3,3,3-trifluoro-2-methylpropene

Uniqueness

Compared to similar compounds, 3-Chloro-1,1,2,2-tetrafluoro-3-oxopropyl sulfurofluoridate stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

110072-13-4

Molekularformel

C3ClF5O4S

Molekulargewicht

262.54 g/mol

IUPAC-Name

2,2,3,3-tetrafluoro-3-fluorosulfonyloxypropanoyl chloride

InChI

InChI=1S/C3ClF5O4S/c4-1(10)2(5,6)3(7,8)13-14(9,11)12

InChI-Schlüssel

CWZVDYDYQPZRAN-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(OS(=O)(=O)F)(F)F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.